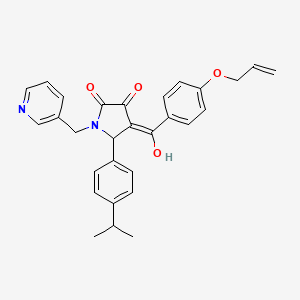

4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

CAS No.: 618074-11-6

Cat. No.: VC16113921

Molecular Formula: C29H28N2O4

Molecular Weight: 468.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 618074-11-6 |

|---|---|

| Molecular Formula | C29H28N2O4 |

| Molecular Weight | 468.5 g/mol |

| IUPAC Name | (4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |

| Standard InChI | InChI=1S/C29H28N2O4/c1-4-16-35-24-13-11-23(12-14-24)27(32)25-26(22-9-7-21(8-10-22)19(2)3)31(29(34)28(25)33)18-20-6-5-15-30-17-20/h4-15,17,19,26,32H,1,16,18H2,2-3H3/b27-25+ |

| Standard InChI Key | CQFQMAOBTNTHDP-IMVLJIQESA-N |

| Isomeric SMILES | CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C(=O)N2CC4=CN=CC=C4 |

| Canonical SMILES | CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C(=O)N2CC4=CN=CC=C4 |

Introduction

Molecular Formula and Weight

-

Molecular Formula: CHNO

-

Molecular Weight: Approximately 415.49 g/mol

Functional Groups

This compound contains:

-

A pyrrolidone core (a five-membered lactam ring).

-

A hydroxy group (-OH) at the third position.

-

A benzoyl group substituted with an allyloxy moiety.

-

A pyridinylmethyl group, which introduces aromaticity and nitrogen functionality.

-

An isopropyl-substituted phenyl group, contributing to hydrophobic interactions.

General Synthetic Approach

The synthesis of this compound typically involves:

-

Formation of the pyrrolidone core via cyclization reactions.

-

Attachment of the benzoyl group through acylation reactions.

-

Functionalization with an allyloxy substituent, using allyl bromide or similar reagents.

-

Introduction of the pyridinylmethyl group, often via nucleophilic substitution or reductive amination.

-

Final steps include purification through crystallization or chromatographic techniques.

Challenges in Synthesis

-

Maintaining regioselectivity during substitution reactions.

-

Avoiding side reactions due to the reactive allyloxy and hydroxy groups.

Drug Design Implications

The compound's diverse functional groups make it a promising candidate for:

-

Structure-based drug design (SBDD).

-

Fragment-based drug discovery (FBDD).

Spectroscopic Techniques

To confirm its structure:

-

NMR Spectroscopy: Proton (H) and Carbon (C) NMR can identify functional groups and their connectivity.

-

Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR): Detects functional groups like -OH, -C=O, and aromatic rings.

Crystallographic Studies

X-ray crystallography could provide insights into intermolecular interactions, aiding in understanding its biological activity.

Research Prospects

This compound’s unique structure warrants further investigation into:

-

Biological Screening: Testing for antimicrobial, anticancer, and anti-inflammatory activities.

-

Derivatization Studies: Modifying substituents to enhance potency or selectivity.

-

Computational Studies: Molecular docking and dynamics simulations to predict binding affinities with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume